alpha-Benzylimino-6-methoxy-O-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Benzylimino-6-methoxy-O-cresol: is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.292 g/mol It is known for its unique structure, which includes a benzyl group, an imino group, and a methoxy group attached to a cresol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Benzylimino-6-methoxy-O-cresol typically involves the reaction of 6-methoxy-O-cresol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Benzylimino-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Alpha-Benzylimino-6-methoxy-O-cresol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of alpha-Benzylimino-6-methoxy-O-cresol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Benzylamino-6-methoxy-O-cresol
- Alpha-Benzylimino-6-hydroxy-O-cresol
- Alpha-Benzylimino-6-methoxy-p-cresol
Uniqueness: Alpha-Benzylimino-6-methoxy-O-cresol is unique due to the presence of both an imino group and a methoxy group on the cresol backbone.
Eigenschaften
CAS-Nummer |
65514-21-8 |
---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-(benzyliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(15(14)17)11-16-10-12-6-3-2-4-7-12/h2-9,11,17H,10H2,1H3 |
InChI-Schlüssel |
OWAZZBRLYUMMMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C=NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.